![molecular formula C7H10F2 B14748807 7,7-Difluorobicyclo[4.1.0]heptane CAS No. 823-70-1](/img/structure/B14748807.png)
7,7-Difluorobicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluorobicyclo[4.1.0]heptane is an organic compound characterized by its unique bicyclic structure. The compound is notable for its two fluorine atoms attached to the seventh carbon in the bicyclo[4.1.0]heptane framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method includes the reaction of cyclohexene with a fluorinating agent in the presence of a base. The reaction conditions often require a phase transfer catalyst to facilitate the transfer of the reactive species between different phases.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Addition: Electrophilic or nucleophilic reagents, often in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while addition reactions can produce various adducts.
Aplicaciones Científicas De Investigación
7,7-Difluorobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 7,7-Difluorobicyclo[4.1.0]heptane exerts its effects involves interactions with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in specific pathways and reactions.
Comparación Con Compuestos Similares
7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but with chlorine atoms instead of fluorine.
7,7-Dibromobicyclo[4.1.0]heptane: Contains bromine atoms, leading to different reactivity and properties.
7,7-Diiodobicyclo[4.1.0]heptane: Iodine atoms impart unique characteristics compared to fluorine.
Uniqueness: 7,7-Difluorobicyclo[4.1.0]heptane is unique due to the presence of fluorine atoms, which are highly electronegative and can significantly alter the compound’s chemical behavior. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
823-70-1 |
|---|---|
Fórmula molecular |
C7H10F2 |
Peso molecular |
132.15 g/mol |
Nombre IUPAC |
7,7-difluorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 |
Clave InChI |
PWDGIWDIBFQZPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
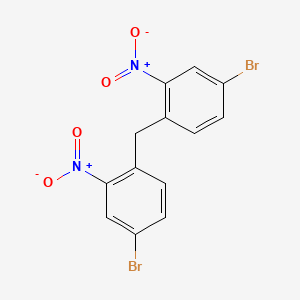
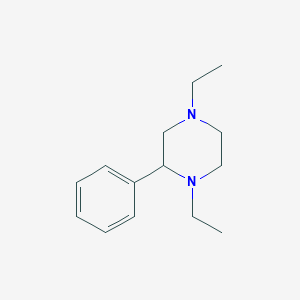
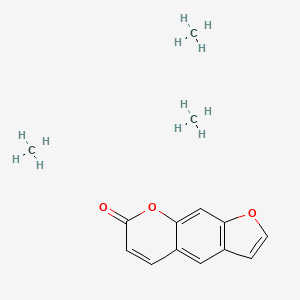

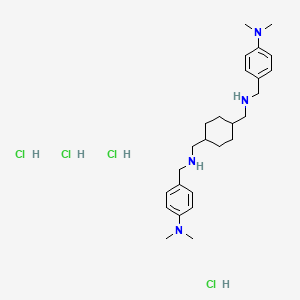
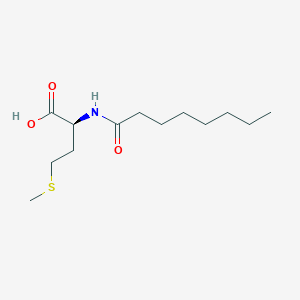
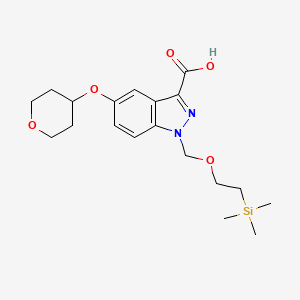
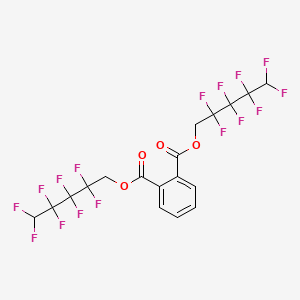
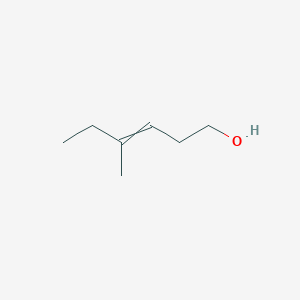


![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

